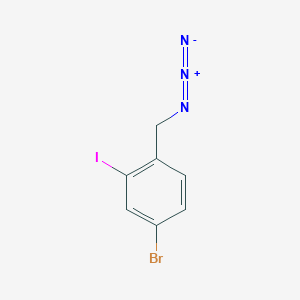
1-(Azidomethyl)-4-bromo-2-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azidomethyl)-4-bromo-2-iodobenzene is an organic compound characterized by the presence of an azidomethyl group (-CH2N3) attached to a benzene ring, which also contains bromo (Br) and iodo (I) substituents at the 4th and 2nd positions, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromo-2-iodobenzene can be synthesized through several methods, including:
Halogenation: Starting with benzene, sequential halogenation reactions can introduce bromine and iodine substituents. The azidomethyl group can be introduced through nucleophilic substitution reactions.
Sandmeyer Reaction: This involves diazotization of an aniline derivative followed by substitution with bromine and iodine.
Nucleophilic Substitution: Using a benzene derivative with a suitable leaving group, nucleophilic substitution with azide ion (N3-) can introduce the azidomethyl group.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Azidomethyl)-4-bromo-2-iodobenzene can undergo various chemical reactions, including:
Oxidation: The bromo and iodo substituents can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The azidomethyl group can be reduced to form an amine.
Substitution Reactions: The halogen substituents can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution Reactions: Various nucleophiles such as sodium azide (NaN3) for azidation, or Grignard reagents for carbon nucleophiles.
Major Products Formed:
Oxidation Products: Bromo- and iodo-substituted carboxylic acids or ketones.
Reduction Products: Amines derived from the azidomethyl group.
Substitution Products: Compounds with different nucleophiles replacing the halogens.
Scientific Research Applications
1-(Azidomethyl)-4-bromo-2-iodobenzene is utilized in various scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The azidomethyl group can be used in bioconjugation techniques, attaching biomolecules to surfaces or other molecules.
Medicine: It can be employed in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Its unique reactivity makes it useful in materials science and the development of advanced materials.
Mechanism of Action
The mechanism by which 1-(Azidomethyl)-4-bromo-2-iodobenzene exerts its effects depends on the specific reaction it undergoes. For example:
Oxidation: The mechanism involves the transfer of electrons from the halogen substituents to the oxidizing agent, resulting in the formation of carboxylic acids or ketones.
Reduction: The azidomethyl group undergoes reduction through the addition of hydrogen atoms, leading to the formation of an amine.
Substitution Reactions: Nucleophilic substitution involves the attack of a nucleophile on the halogenated benzene ring, displacing the halogen atoms.
Molecular Targets and Pathways:
Oxidation: Targets the halogen substituents on the benzene ring.
Reduction: Targets the azidomethyl group.
Substitution Reactions:
Comparison with Similar Compounds
1-(Azidomethyl)-4-bromo-2-iodobenzene is unique due to its combination of azidomethyl, bromo, and iodo substituents on a benzene ring. Similar compounds include:
1-(Azidomethyl)-4-bromobenzene: Lacks the iodo substituent.
1-(Azidomethyl)-2-iodobenzene: Lacks the bromo substituent.
4-Bromo-2-iodobenzene: Lacks the azidomethyl group.
These compounds differ in their reactivity and applications, with the presence of the azidomethyl group providing additional versatility in chemical reactions and biological applications.
Properties
IUPAC Name |
1-(azidomethyl)-4-bromo-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrIN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBWTLFKKSAISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)CN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














